N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide
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Overview
Description
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of imidazopyridines. . The unique structure of this compound, which includes a cyclopropyl group, an imidazo[1,2-a]pyridine moiety, and a dimethoxybenzamide group, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide typically involves multi-step reactions. The reaction conditions often involve the use of Lewis acid catalysts, such as Y(OTf)3, and can be carried out under mild conditions without the need for inert gas protection .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of micro-flow technology has been reported to enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit discoidin domain receptors (DDRs), which are involved in the regulation of cellular processes such as adhesion, migration, and proliferation . The inhibition of these receptors can result in anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: An imidazo[1,2-a]pyridine derivative used as a sedative and hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and dimethoxybenzamide moiety. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-9-14(10-18(11-17)26-2)20(24)23(15-6-7-15)13-16-12-21-19-5-3-4-8-22(16)19/h3-5,8-12,15H,6-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWRHOPIOPLZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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